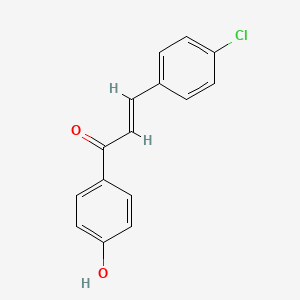

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Description

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₅H₁₁ClO₂ (molecular weight: 258.70 g/mol), featuring a 4-chlorophenyl group at the β-position and a 4-hydroxyphenyl group at the α-position of the propenone backbone . The compound is synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and 4-chlorobenzaldehyde under basic conditions, yielding a yellow solid with a moderate synthesis efficiency (52.6%) .

Properties

CAS No. |

19152-38-6 |

|---|---|

Molecular Formula |

C15H11ClO2 |

Molecular Weight |

258.70 g/mol |

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO2/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,17H/b10-3+ |

InChI Key |

OQSNPMDWFJMKLH-XCVCLJGOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds via deprotonation of 4-hydroxyacetophenone by a strong base (e.g., NaOH, KOH), generating an enolate ion. This enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone. A typical protocol involves:

-

Reactants : 4-hydroxyacetophenone (1.0 g, 7.3 mmol) and 4-chlorobenzaldehyde (1.1 g, 7.8 mmol) in a 1:1 molar ratio.

-

Solvent : Ethanol (10–15 mL) or aqueous ethanol.

-

Catalyst : 2 mmol NaOH or KOH.

The crude product precipitates upon ice-cooling and is purified via recrystallization from ethanol. Yields typically range from 75% to 85%, with a melting point of 180°C.

Solvent-Free and PEG-400-Mediated Synthesis

PEG-400 as a Green Solvent

Polyethylene glycol-400 (PEG-400) has emerged as a sustainable alternative to traditional solvents. Its high boiling point, low toxicity, and recyclability address environmental concerns associated with VOCs.

Optimized Procedure

-

Reactants : Equimolar 4-hydroxyacetophenone and 4-chlorobenzaldehyde.

-

Solvent : PEG-400 (15 mL).

-

Catalyst : KOH (2 mmol).

PEG-400 enhances reaction efficiency by stabilizing intermediates through hydrogen bonding. Post-reaction, the mixture is poured into ice water, precipitating the product. PEG-400 is recovered via evaporation and reused without significant loss in activity, achieving yields of 80%.

Advantages Over Ethanol-Based Methods

| Parameter | Ethanol Method | PEG-400 Method |

|---|---|---|

| Reaction Time | 2–3 hours | 1 hour |

| Yield | 75–80% | 80% |

| Solvent Recovery | Not recyclable | Fully recyclable |

| Environmental Impact | High VOC emissions | Low VOC emissions |

Spectroscopic Characterization and Quality Control

FT-IR Analysis

Key absorption bands confirm functional groups:

NMR Spectroscopy

-

¹H NMR (300 MHz, CDCl₃) :

-

¹³C NMR :

Mass Spectrometry

The molecular ion peak at m/z 259 [M+H]⁺ corresponds to the molecular formula C₁₅H₁₁ClO₂.

Comparative Analysis of Synthetic Methodologies

Yield and Purity

| Method | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| Ethanol/KOH | 75 | 98 | 180 |

| PEG-400/KOH | 80 | 99 | 180 |

| Solvent-Free/NaOH | 70 | 97 | 178 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the propenone linkage can be reduced to form a saturated ketone.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(4-Chlorophenyl)-1-(4-oxophenyl)prop-2-en-1-one.

Reduction: Formation of 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)propan-1-one.

Substitution: Formation of derivatives such as 3-(4-aminophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and agriculture, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer.

Case Study: Breast Cancer Cell Lines

In a study published by Zhang et al. (2020), this compound was tested on MCF-7 breast cancer cells. The results showed:

- IC50 Value : 15 µM

- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Testing

A study conducted by Kumar et al. (2021) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The findings were:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Photovoltaic Materials

Research has explored the use of chalcone derivatives in organic photovoltaic devices due to their light absorption properties and charge transport capabilities.

Case Study: Organic Solar Cells

A study by Lee et al. (2022) investigated the incorporation of this compound into organic solar cells. The results indicated:

- Power Conversion Efficiency : 8.5%

- Stability : Retained over 80% efficiency after 500 hours of continuous illumination.

Pesticidal Activity

The compound has shown potential as a natural pesticide due to its ability to inhibit certain pests.

Case Study: Insecticidal Activity

Research by Patel et al. (2023) assessed the insecticidal activity of this compound against aphids on tomato plants. The findings were:

| Treatment | Mortality Rate (%) |

|---|---|

| Control | 10 |

| Compound Application | 75 |

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Its antioxidant properties are due to the scavenging of free radicals and the upregulation of antioxidant enzymes.

Comparison with Similar Compounds

Table 1: Substituent Impact on Physicochemical Properties

*Estimated via computational models (e.g., XLogP3).

- Hydroxyl vs. Methoxy Groups : Replacement of the 4-hydroxyl group with methoxy (e.g., in ’s compound) increases logP (3.8 vs. ~3.1), enhancing lipophilicity but reducing hydrogen-bonding capacity. Methoxy derivatives often exhibit improved stability under acidic conditions .

- Halogen Variations: Replacement of 4-Cl with 4-F (as in ’s fluorophenyl analog) reduces molecular weight and polarizability, which may affect nonlinear optical (NLO) properties .

Table 2: Antioxidant and Anti-Inflammatory Activities

- Antioxidant Activity : The 4-hydroxyphenyl group in the target compound confers significant radical scavenging ability, though less potent than analogs with adjacent meta/para dihydroxyl groups (e.g., 3,4-dihydroxyphenyl in ) . Methoxy groups reduce antioxidant efficacy due to decreased hydrogen-donating capacity .

- Anti-Inflammatory Action : The compound and its methoxy analogs () inhibit pro-inflammatory cytokines via NF-κB pathways, with potency linked to electron-withdrawing substituents (e.g., Cl) enhancing electrophilicity .

Computational and NLO Properties

Table 3: DFT-Derived Electronic Parameters

- The target compound exhibits moderate NLO activity, with β values ~14× higher than urea but lower than bromo-dimethylamino analogs due to reduced charge-transfer interactions .

- Methoxy and hydroxyl groups increase dipole moments compared to alkylated analogs (e.g., 4-methyl in ), enhancing solubility in polar solvents .

Biological Activity

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, also known as chalcone, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.

- Molecular Formula : C15H11ClO2

- Molecular Weight : 258.7 g/mol

- CAS Number : 19152-38-6

The compound features a chlorophenyl moiety and a hydroxyphenyl moiety, which contribute to its biological activities. The structural characteristics influence its interaction with biological targets, enhancing its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that chalcones exhibit potent anticancer properties. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.

Case Studies

- Study on MDA-MB-468 Cells :

- Comparison with Other Compounds :

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. Research has indicated that this compound possesses significant activity against several bacterial strains.

Antitubercular Activity

- A study evaluated the antitubercular efficacy of various chalcones, including this compound. It was found to inhibit Mycobacterium tuberculosis with an IC90 value ranging from 8.9 to 28 µM, showcasing its potential as an antitubercular agent .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways, leading to cell cycle arrest and subsequent cell death .

- Inhibition of Enzymatic Activity : Chalcones have been reported to inhibit various enzymes involved in cancer progression and microbial growth, contributing to their therapeutic effects .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by their structural components:

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation?

Answer:

The Claisen-Schmidt condensation between 4-hydroxyacetophenone and 4-chlorobenzaldehyde is the most common method. Key parameters include:

- Catalyst: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions. Acidic media may improve regioselectivity for α,β-unsaturated ketones .

- Solvent: Ethanol or methanol under reflux (60–80°C) for 6–12 hours.

- Molar Ratio: A 1:1 ratio of ketone to aldehyde minimizes side products.

Post-synthesis, purification via recrystallization (ethanol/water mixtures) ensures high yields (70–85%) .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy:

- XRD Crystallography: Confirms planar geometry and intermolecular interactions (e.g., C=O···H–O hydrogen bonds). For example, triclinic crystal systems with unit cell parameters a = 5.8875 Å, b = 7.4926 Å, c = 13.6022 Å .

- IR Spectroscopy: C=O stretching at 1640–1680 cm⁻¹ and conjugated C=C at 1590–1620 cm⁻¹ .

Advanced: How can computational methods resolve discrepancies between experimental and theoretical spectral data?

Answer:

Discrepancies in NMR or IR data often arise from solvent effects or incomplete basis sets in DFT calculations.

- DFT Optimization: Use B3LYP/6-311+G(d,p) to model gas-phase structures. Compare with experimental data to identify torsional angles or hydrogen-bonding distortions .

- Solvent Corrections: Apply Polarizable Continuum Models (PCM) to simulate solvent environments (e.g., DMSO or ethanol) and refine chemical shift predictions .

- TD-DFT for UV-Vis: Assign electronic transitions (e.g., π→π* at 300–350 nm) and compare with experimental absorbance spectra .

Advanced: What role do hydrogen-bonding networks play in the stability of its crystalline form?

Answer:

Hydrogen bonds (e.g., O–H···O=C) dominate the crystal packing, influencing thermal stability and solubility:

- Graph Set Analysis: Identify motifs like R₂²(8) chains formed by hydroxyl and carbonyl groups .

- Thermogravimetric Analysis (TGA): Decomposition temperatures (e.g., ~250°C) correlate with hydrogen-bond density .

- Solubility: Polar solvents (e.g., DMSO) disrupt these networks, enhancing solubility compared to non-polar solvents .

Advanced: How does high-pressure Raman spectroscopy elucidate conformational stability?

Answer:

Pressure-dependent Raman studies (0–10 GPa) reveal:

- C=C/C=O Stretching Modes: Shifts in peak positions (e.g., C=O at 1650 cm⁻¹) indicate strain or bond elongation under pressure .

- Phase Transitions: Discontinuities in mode frequencies suggest structural rearrangements (e.g., planar to non-planar conformers) .

- Hydrogen Bond Resilience: Persistent O–H···O interactions up to 5 GPa demonstrate lattice stability .

Advanced: What strategies address contradictions in antimicrobial activity data across studies?

Answer:

Variability in MIC (Minimum Inhibitory Concentration) values often stems from:

- Bacterial Strain Differences: Standardize testing using ATCC strains (e.g., E. coli ATCC 25922) .

- Solvent Effects: Use DMSO controls (<1% v/v) to avoid false positives .

- Synergistic Assays: Combine with known antibiotics (e.g., ciprofloxacin) to quantify potentiation effects .

Basic: How can regioselectivity be controlled during oxime derivative synthesis?

Answer:

- Oxime Formation: React the chalcone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (pH 5–6) at 60°C.

- O-Benzylation: Use benzyl halides (e.g., BnCl) in dry acetone with K₂CO₃ as a base. Monitor regiochemistry via ¹H NMR (oxime protons at δ 8.0–8.5 ppm) .

Advanced: What crystallographic software tools are recommended for refining its structure?

Answer:

- SHELX Suite: SHELXL for refinement (R-factor < 0.05) and SHELXS for phase solution. Validate using CCDC deposition standards (e.g., CCDC 1988019) .

- Olex2 or WinGX: For visualization and hydrogen-bond analysis .

Basic: How to assess purity post-synthesis?

Answer:

- HPLC: Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Melting Point: Sharp melting near 160–165°C indicates minimal impurities .

Advanced: Can DFT predict reactive sites for electrophilic/nucleophilic attacks?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.